molecular formula C10H23O2PS2 B14702585 S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate CAS No. 21085-45-0

S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate

Cat. No.: B14702585
CAS No.: 21085-45-0
M. Wt: 270.4 g/mol
InChI Key: BJPZUURTWKXCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate is an organophosphorus compound known for its unique chemical structure and properties. This compound is characterized by the presence of both sulfur and phosphorus atoms, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate typically involves the reaction of methylphosphonothioic dichloride with 2-(ethylsulfanyl)ethanol and pentanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or phosphines.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or phosphines.

    Substitution: Various substituted phosphonothioates.

Scientific Research Applications

S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems, particularly its interaction with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Used in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate involves its interaction with enzymes, particularly those containing active sites with nucleophilic residues. The compound can inhibit enzyme activity by forming covalent bonds with these residues, thereby blocking the enzyme’s function. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit acetylcholinesterase, an enzyme critical for nerve function.

Comparison with Similar Compounds

Similar Compounds

  • O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate
  • O-Butyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate

Uniqueness

S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate is unique due to its specific combination of ethylsulfanyl and pentyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

21085-45-0

Molecular Formula

C10H23O2PS2

Molecular Weight

270.4 g/mol

IUPAC Name

1-[2-ethylsulfanylethylsulfanyl(methyl)phosphoryl]oxypentane

InChI

InChI=1S/C10H23O2PS2/c1-4-6-7-8-12-13(3,11)15-10-9-14-5-2/h4-10H2,1-3H3

InChI Key

BJPZUURTWKXCEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCOP(=O)(C)SCCSCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.